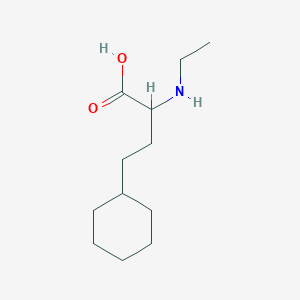
4-Cyclohexyl-2-(ethylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2-(ethylamino)butanoic acid is an organic compound with the molecular formula C₁₂H₂₃NO₂ It is characterized by a cyclohexyl group attached to a butanoic acid backbone, with an ethylamino substituent at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(ethylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl bromide and ethylamine as the primary starting materials.
Formation of Intermediate: Cyclohexyl bromide undergoes a nucleophilic substitution reaction with ethylamine to form 4-cyclohexyl-2-(ethylamino)butane.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-2-(ethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-2-(ethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-2-(ethylamino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
4-Cyclohexyl-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
4-Cyclohexyl-2-(ethylamino)butanoic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
5428-16-0 |
|---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-cyclohexyl-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C12H23NO2/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
VFJKDEWRRDXKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCC1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



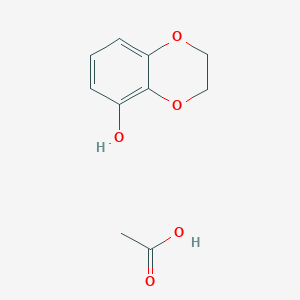

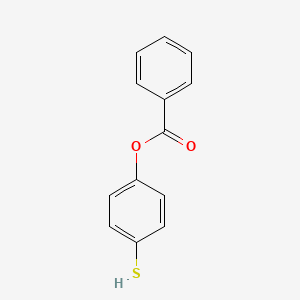
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

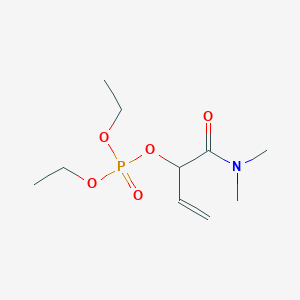
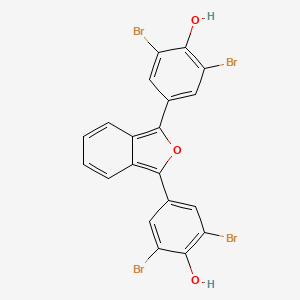
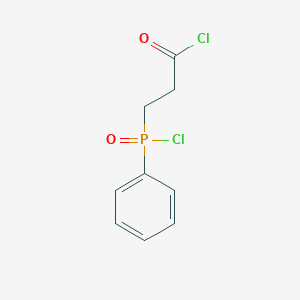
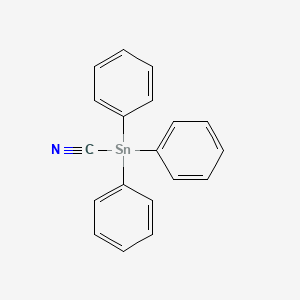

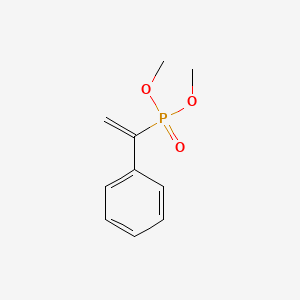
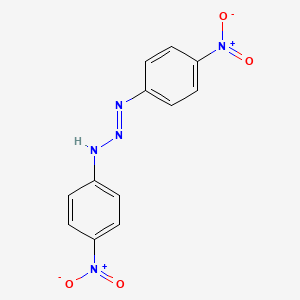
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
